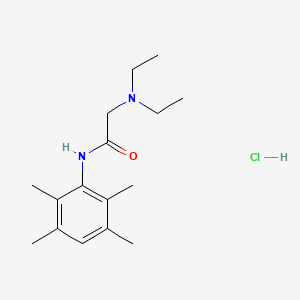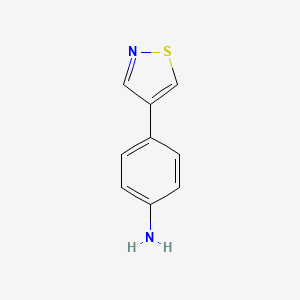
Acetamide,N-(1,2,3,4-tetrahydro-7-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a quinoline ring system fused with a tetrahydro component
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- typically involves the reaction of quinoline derivatives with acetamide under specific conditions. One common method includes the use of acetic anhydride as a reagent, which facilitates the acetylation of the quinoline derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient production .
化学反応の分析
Types of Reactions
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
科学的研究の応用
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
N-(1,2,3,4-tetrahydroquinolin-8-yl)acetamide: Similar in structure but differs in the position of the acetamide group.
Acetamide, N-(1-acetyl-1,2,3,4-tetrahydro-7-quinolinyl)-: Another derivative with an additional acetyl group.
Uniqueness
Acetamide, N-(1,2,3,4-tetrahydro-7-quinolinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H14N2O |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
N-(1,2,3,4-tetrahydroquinolin-7-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-10-5-4-9-3-2-6-12-11(9)7-10/h4-5,7,12H,2-3,6H2,1H3,(H,13,14) |
InChIキー |
RVKDUPQPVPWATD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(CCCN2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Cyclohexylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/no-structure.png)



